

commercial availability and suppliers of Phthalimidylbenzenesulfonyl chloride

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Compound of Interest

Compound Name:	Phthalimidylbenzenesulfonyl chloride
Cat. No.:	B160570

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Phthalimidylbenzenesulfonyl Chloride: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Synthesis, and Applications of 4-(N-Phthalimidyl)benzenesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-(N-Phthalimidyl)benzenesulfonyl chloride, also known as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl chloride, is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides. The phthalimidyl group serves as a protecting group for the sulfonamide nitrogen, which can be selectively removed under specific conditions. This allows for the introduction of the sulfonamide moiety into complex molecules and subsequent modification. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, key applications, and available technical data.

Commercial Availability and Suppliers

4-(N-Phthalimidyl)benzenesulfonyl chloride is available from several chemical suppliers. The typical purity offered is around 95-98%. It is important to note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Storage
BOC Sciences	4-(N-Phthalimidyl)benzenesulfonyl chloride	114341-14-9	C ₁₄ H ₁₀ ClNO ₃ S	95%	-20°C[1][2]
Santa Cruz Biotechnology, Inc.	4-(N-Phthalimidinyl)benzenesulfonyl chloride	114341-14-9	C ₁₄ H ₁₀ ClNO ₃ S	Inquire	Inquire

Note: Pricing information is not readily available and requires direct inquiry with the suppliers.

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-(N-Phthalimidyl)benzenesulfonyl chloride.

Property	Value
CAS Number	114341-14-9
Molecular Formula	C ₁₄ H ₁₀ ClNO ₃ S
Molecular Weight	307.75 g/mol
Appearance	White to yellow crystal powder[2]
Storage Temperature	-20°C[1]

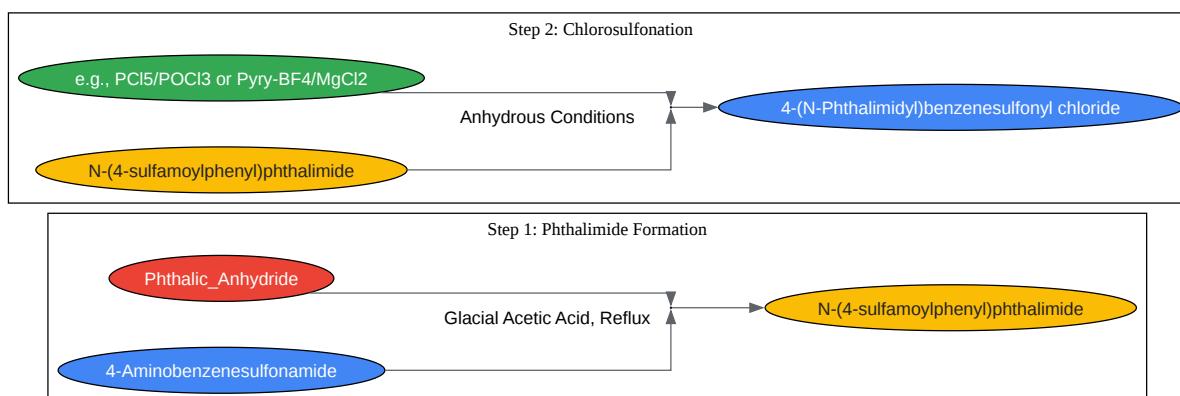
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(N-Phthalimidyl)benzenesulfonyl chloride is not readily available in the public domain. However, based on general methods for the synthesis of related compounds, a plausible synthetic route can be proposed. A potential two-step synthesis is outlined below, starting from 4-aminobenzenesulfonamide.

Proposed Synthesis of 4-(N-Phthalimidyl)benzenesulfonyl Chloride

The proposed synthesis involves two key steps:

- Formation of N-(4-sulfamoylphenyl)phthalimide: This step involves the reaction of 4-aminobenzenesulfonamide with phthalic anhydride to form the phthalimide-protected sulfonamide.
- Conversion to the Sulfonyl Chloride: The resulting sulfonamide is then converted to the sulfonyl chloride.



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Proposed synthesis of 4-(N-Phthalimidyl)benzenesulfonyl chloride.

Experimental Protocol: Step 1 - Synthesis of N-(4-sulfamoylphenyl)phthalimide

This protocol is adapted from the synthesis of a structurally related compound, 4-[(1,3-Dioxoisooindolin-2-yl)methyl]benzenesulfonamide[3].

Materials:

- 4-Aminobenzenesulfonamide
- Phthalic anhydride
- Glacial acetic acid
- Aqueous sodium bicarbonate solution (4%)
- Methanol

Procedure:

- A solution of 4-aminobenzenesulfonamide (10 mmol) and phthalic anhydride (10 mmol) in glacial acetic acid (10 ml) is heated under reflux for 6 hours.[3]
- The reaction mixture is then evaporated to dryness under reduced pressure.[3]
- The residue is neutralized with a 4% aqueous sodium bicarbonate solution until effervescence ceases.[3]
- The resulting precipitate is collected by filtration, washed with water, and dried in vacuo.[3]
- The crude product is recrystallized from methanol to yield N-(4-sulfamoylphenyl)phthalimide.

Experimental Protocol: Step 2 - Conversion to 4-(N-Phthalimidyl)benzenesulfonyl chloride

This protocol is based on a modern method for the conversion of primary sulfonamides to sulfonyl chlorides.

Materials:

- N-(4-sulfamoylphenyl)phthalimide

- Pyrylium tetrafluoroborate (Pyry-BF₄)
- Magnesium chloride (MgCl₂)
- tert-Butanol (tBuOH)

Procedure:

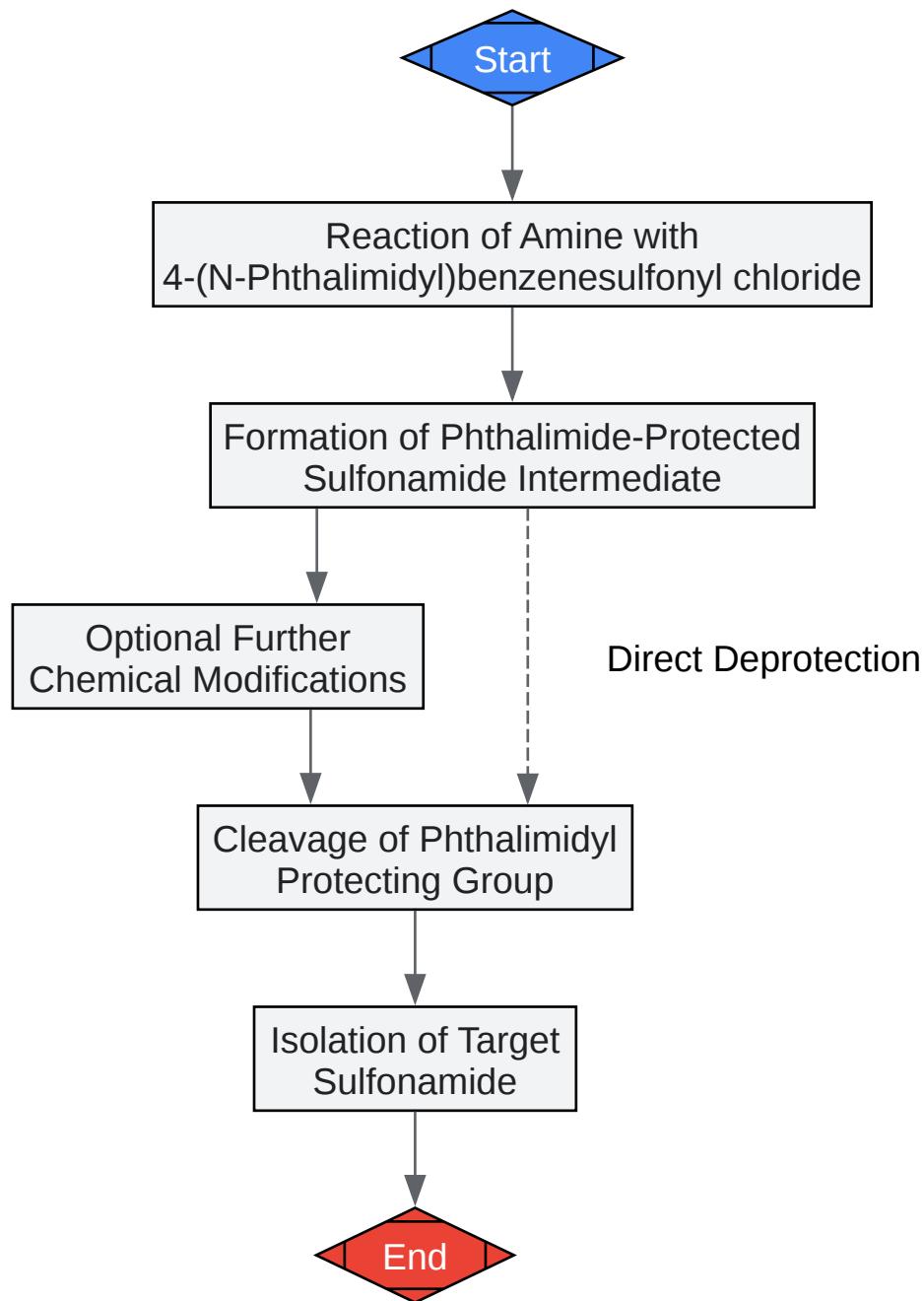
- To a solution of N-(4-sulfamoylphenyl)phthalimide (1.00 equiv) in tert-butanol, add Pyry-BF₄ (1.10–1.30 equiv) and MgCl₂ (2.05 equiv).
- Heat the reaction mixture at 60°C for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(N-Phthalimidyl)benzenesulfonyl chloride.
- Purification can be achieved by column chromatography on silica gel.

Applications in Research and Drug Development

4-(N-Phthalimidyl)benzenesulfonyl chloride is primarily used as a reagent for the synthesis of N-substituted sulfonamides. The phthalimidyl group acts as a protecting group for the sulfonamide nitrogen, allowing for further chemical transformations on other parts of the molecule without affecting the sulfonamide moiety.

General Workflow for Sulfonamide Synthesis

The following diagram illustrates a general workflow for the synthesis of a target sulfonamide using 4-(N-Phthalimidyl)benzenesulfonyl chloride.



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General workflow for sulfonamide synthesis.

The cleavage of the phthalimidyl group can typically be achieved using hydrazine or other strong nucleophiles.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for 4-(N-Phthalimidyl)benzenesulfonyl chloride is not readily available in the searched literature. However, characteristic spectral features can be predicted based on its structure.

Predicted ^1H NMR Spectral Data

- Aromatic Protons (Phthalimidyl group): A complex multiplet in the range of δ 7.8-8.0 ppm.
- Aromatic Protons (Benzenesulfonyl group): Two doublets in the range of δ 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

Predicted ^{13}C NMR Spectral Data

- Carbonyl Carbons (Phthalimidyl group): Resonances around δ 167 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

Predicted FT-IR Spectral Data

- Sulfonyl Chloride (S=O stretching): Strong absorption bands around 1380 cm^{-1} (asymmetric) and 1180 cm^{-1} (symmetric).
- Phthalimide (C=O stretching): Strong absorption bands around 1780 cm^{-1} and 1720 cm^{-1} .
- C-N Stretching: Absorption in the region of $1300\text{-}1350\text{ cm}^{-1}$.

Predicted Mass Spectrometry Data

- Molecular Ion Peak (M^+): Expected at m/z 307 (for ^{35}Cl) and 309 (for ^{37}Cl) in an approximate 3:1 ratio.
- Fragmentation: Common fragmentation patterns would involve the loss of SO_2Cl , the phthalimidyl group, and cleavage of the benzene ring.

Safety Information

4-(N-Phthalimidyl)benzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(N-Phthalimidyl)benzenesulfonyl chloride is a specialized reagent with significant potential in the synthesis of complex sulfonamides, particularly in the field of drug discovery and development. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, this guide provides a solid foundation for researchers by summarizing its commercial availability, proposing a viable synthetic pathway, and outlining its primary applications. As with any specialized chemical, direct consultation with suppliers for the latest technical and safety information is highly recommended.

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